molecular formula C24H17N5 B1201492 2-(8-Quinolylazo)-4,5-diphenylimidazole CAS No. 4948-87-2

2-(8-Quinolylazo)-4,5-diphenylimidazole

Cat. No.: B1201492
CAS No.: 4948-87-2
M. Wt: 375.4 g/mol
InChI Key: QAKYQOSBINWQBE-UHFFFAOYSA-N
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Description

Evolution of Azo-Imidazoles in Contemporary Chemical Science

Azo-imidazoles represent a significant class of heterocyclic compounds that merge the structural features of both azo dyes and imidazole (B134444) derivatives. The evolution of these compounds is rooted in the long history of azo chemistry, which began with the synthesis of the first azo dyes in the 19th century. ajchem-a.com Azo compounds are characterized by the −N=N− functional group, which acts as a chromophore responsible for their vibrant colors. researchgate.net This has made them indispensable in the dye and pigment industries for decades. ajchem-a.com

The synthesis of azo compounds, including those containing an imidazole ring, is typically achieved through a two-step process: diazotization followed by an azo coupling reaction. ajchem-a.comqu.edu.iq In the first step, a primary aromatic amine is treated with a source of nitrous acid to form a diazonium salt. qu.edu.iq Subsequently, this highly reactive diazonium salt is coupled with an electron-rich aromatic compound, such as an imidazole derivative, to form the final azo compound. qu.edu.iqresearchgate.net

Imidazole itself is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. researchgate.net This structural motif is a key component in many biologically active molecules and has drawn continuous research interest for over a century. researchgate.netresearchgate.net When integrated into an azo structure, the imidazole ring contributes to the molecule's coordination capabilities and can enhance its biological or optical properties. qu.edu.iq Consequently, the field of azo-imidazoles has expanded beyond traditional dyes to include applications in analytical chemistry as reagents, in materials science for their optical properties, and in medicinal chemistry, where they are investigated for a range of pharmacological activities. qu.edu.iqresearchgate.net

Significance of the Quinolyl and Diphenylimidazole Moieties in Ligand Design

The functionality of 2-(8-Quinolylazo)-4,5-diphenylimidazole as a ligand is derived from the distinct properties of its constituent parts: the quinolyl group and the diphenylimidazole group.

The quinolyl moiety , a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a well-established pharmacophore and a privileged scaffold in ligand design. mdpi.comnih.gov Its nitrogen atom provides a key coordination site for metal ions, a property that is central to the function of many therapeutic agents and chemical sensors. nih.govresearchgate.net The planar structure and electron-deficient nature of the quinoline (B57606) ring system enable it to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding affinity with biological targets like protein kinases. nih.gov The broad spectrum of biological activities associated with quinoline derivatives has fueled extensive research into their synthesis and application in drug discovery. mdpi.com

The 4,5-diphenylimidazole (B189430) moiety serves as the other critical component of the ligand. Imidazole-based structures are fundamental in coordination chemistry and are known to form stable complexes with a wide array of metal ions. ias.ac.in The presence of two bulky phenyl groups at the 4 and 5 positions of the imidazole ring introduces significant steric hindrance. ias.ac.in This steric bulk can influence the geometry of the resulting metal complexes and enhance the selectivity of the ligand for specific metal ions. Furthermore, the phenyl groups extend the π-conjugated system of the molecule, which impacts its electronic and photophysical properties. acs.org The 4,5-diphenylimidazole scaffold itself is synthesized from precursors like benzil (B1666583) and is used as a building block for more complex functional molecules with applications in medicinal and materials chemistry. scirp.orgnih.gov

Research Trajectories and Unanswered Questions Regarding this compound

Current research on this compound (QAI) has established its utility as a sensitive chromogenic reagent for the spectrophotometric detection of metal ions. Its application in developing colorimetric sensors for environmental monitoring represents a primary research trajectory. Another demonstrated application is its use in histochemistry for staining and visualizing the distribution of heavy metals like cadmium in biological tissues, offering insights into toxicology.

Despite these established uses, several research avenues and unanswered questions remain, suggesting significant potential for future investigations:

Enhanced Selectivity and Sensitivity: While QAI is effective for metal ion detection, a key research goal is to modify its structure to enhance selectivity for specific, high-interest metal ions. The introduction of different functional groups onto the quinoline or phenyl rings could fine-tune its electronic properties and steric profile to achieve preferential binding.

Exploration of Coordination Chemistry: The full coordination chemistry of QAI with a broader range of transition metals, lanthanides, and actinides has not been exhaustively studied. Investigating the structures and properties of these novel metal complexes could lead to new materials with interesting magnetic, optical, or catalytic properties.

Development of Advanced Sensing Platforms: Moving beyond simple colorimetric assays, future research could focus on immobilizing QAI onto solid supports, such as polymers or nanoparticles, to create more robust and reusable sensor devices for real-time environmental or industrial process monitoring.

Investigation of Biological and Pharmacological Activity: Many azo-imidazole and quinoline derivatives exhibit significant biological activities. researchgate.netmdpi.com A critical unanswered question is whether QAI possesses any notable antimicrobial, anticancer, or other pharmacological properties. researchgate.net Systematic screening of its biological activity could open up entirely new applications in medicinal chemistry.

Photophysical and Material Science Applications: The extended π-conjugated system of QAI suggests it may have interesting photophysical properties. Research into its fluorescence, photochromism, or non-linear optical properties is a largely unexplored area. These characteristics could make it a candidate for use in advanced optical materials or as a fluorescent probe in bio-imaging.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-diphenyl-1H-imidazol-2-yl)-quinolin-8-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5/c1-3-9-18(10-4-1)22-23(19-11-5-2-6-12-19)27-24(26-22)29-28-20-15-7-13-17-14-8-16-25-21(17)20/h1-16H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKYQOSBINWQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964235
Record name 8-[2-(4,5-Diphenyl-2H-imidazol-2-ylidene)hydrazinyl]quinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4948-87-2
Record name 2-(8-Quinolylazo)-4,5-diphenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[2-(4,5-Diphenyl-2H-imidazol-2-ylidene)hydrazinyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 2 8 Quinolylazo 4,5 Diphenylimidazole

Classical Synthetic Routes for Azo-Imidazole Compounds

The traditional synthesis of complex molecules like 2-(8-Quinolylazo)-4,5-diphenylimidazole relies on a combination of well-established reactions that build the core components—the azo group and the imidazole (B134444) ring—in separate, sequential steps.

Diazotization and Coupling Reactions in Azo Ligand Synthesis

The formation of the characteristic azo group (–N=N–) is a cornerstone of this synthesis, achieved through the classical diazotization and azo coupling reaction sequence. rsc.org This process begins with the diazotization of a primary aromatic amine. slideshare.net In the context of this compound, the starting amine would be 8-aminoquinoline (B160924). This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0–5 °C) to prevent the decomposition of the resulting diazonium salt. rsc.orgrsc.org

The highly reactive diazonium salt is then immediately used in the next step: the azo coupling. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. researchgate.net It attacks an electron-rich coupling partner, which in this synthesis is the 4,5-diphenylimidazole (B189430) scaffold. researchgate.netresearchgate.net The reactivity of the diazonium salt is crucial, and while imidazole-derived diazonium salts are noted to be less reactive than some other heterocyclic variants, the coupling reaction proceeds to form the stable azo linkage connecting the quinoline (B57606) and imidazole moieties. researchgate.net This two-step diazotization-coupling sequence is a fundamental and widely utilized method for preparing azo dyes and ligands. rsc.orgslideshare.net

Imidazole Ring Closure Techniques for Functionalized Scaffolds

The synthesis of the 4,5-diphenylimidazole portion of the target molecule is typically accomplished through established imidazole ring closure methods. The most common and direct route is the Debus-Radziszewski imidazole synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde, and ammonia (B1221849) (often in the form of ammonium (B1175870) acetate). researchgate.netorganic-chemistry.org

For the synthesis of the unsubstituted 4,5-diphenylimidazole precursor, benzil (B1666583) is reacted with an aldehyde (like formaldehyde) and ammonium acetate (B1210297). organic-chemistry.org This method is efficient for creating 4,5-disubstituted imidazoles. organic-chemistry.org Alternative strategies can produce functionalized imidazole scaffolds. For instance, the condensation of benzoin (B196080) with thiourea (B124793) yields 4,5-diphenyl-1H-imidazol-2-thiol, providing a handle at the 2-position for further chemical modification. scirp.org

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry aims to improve efficiency by reducing steps, increasing yields, and simplifying purification. These principles are applied to the synthesis of complex heterocyclic systems like this compound through multi-step and one-pot schemes.

One-Pot and Multi-Step Synthesis Schemes

While a direct one-pot synthesis for this compound is not extensively documented, related azo-imidazole derivatives have been synthesized via a well-defined multi-step process that can be adapted. rsc.orgrsc.org A general route involves:

Diazotization and Coupling : Aniline derivatives are first diazotized and then coupled with aldehyde derivatives to produce a precursor azo dye that contains an aldehyde functional group. rsc.orgrsc.org

Imidazole Ring Formation : The resulting azo-aldehyde is then subjected to a condensation reaction with benzil and ammonium acetate. Glacial acetic acid is often used as a solvent and catalyst to facilitate the cyclization and form the final azo-imidazole product. rsc.orgrsc.org

This sequence effectively combines the azo-coupling and imidazole synthesis steps into a streamlined workflow. Although this is a multi-step process, the development of one-pot syntheses for structurally similar 1,2,4,5-tetrasubstituted imidazoles showcases advanced methodologies. researchgate.netcore.ac.uk Such methods, which bring together multiple reactants like a 1,2-diketone, an aldehyde, an amine, and ammonium acetate in a single reaction vessel, demonstrate the potential for creating highly substituted imidazoles with greater efficiency. researchgate.netcore.ac.uk

Yield Optimization and Purity Assessment in Synthesis

The efficiency of any synthetic route is measured by its yield and the purity of the final product. For the synthesis of this compound, a yield of 56% has been reported, though the specific conditions were not detailed. Optimizing this yield would involve systematically adjusting reaction parameters such as temperature, reaction time, solvent, and the molar ratio of reactants. researchgate.net The use of catalysts, such as in the one-pot synthesis of related imidazoles, can also significantly improve reaction rates and yields. researchgate.netresearchgate.net

Purity assessment is critical to confirm the identity and quality of the synthesized compound. The precursor, 4,5-diphenylimidazole, can be purified to 99.9% via sublimation, a technique that effectively removes solvent residues. Standard analytical methods are employed for both precursors and the final product.

The following table summarizes the common analytical techniques used for characterization and purity assessment.

Analytical TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification. echemi.comvwr.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components, structural confirmation. echemi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and confirmation of molecular weight for non-volatile compounds. echemi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). scirp.org
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., N=N, N-H). echemi.com
X-Ray Diffraction Determination of the precise three-dimensional crystal structure. researchgate.netechemi.com
Titration Analysis Quantitative analysis to determine purity. vwr.com

Derivatization and Functionalization Strategies of this compound

Derivatization of the parent this compound molecule allows for the fine-tuning of its chemical and physical properties. Functionalization can occur at several key positions on the molecular scaffold.

Imidazole Nitrogen (N-1 Position) : The N-H group on the imidazole ring is a prime site for substitution. For example, similar 4,5-diphenylimidazole structures have been N-alkylated by reaction with reagents like ethyl chloroacetate (B1199739) in a polar aprotic solvent such as dry acetone. This introduces an ester group that can be further modified, for instance, by reaction with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide, which can then be converted into thiosemicarbazide (B42300) derivatives.

Aromatic Rings (Phenyl and Quinoline) : The phenyl and quinoline rings can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic properties of the molecule.

Azo Group : The azo linkage itself can be chemically modified. Reduction reactions, for instance using sodium borohydride, can cleave the -N=N- bond to yield the corresponding amine compounds (8-aminoquinoline and 2-amino-4,5-diphenylimidazole). Conversely, oxidation can lead to other nitrogen-containing functional groups.

The table below outlines potential derivatization strategies based on reactions performed on analogous structures.

Derivatization SiteReaction TypeReagentsResulting Functional GroupReference
Imidazole N-1 N-AlkylationEthyl chloroacetate, K₂CO₃, Acetone-CH₂COOEt
Imidazole N-1 Derivative HydrazinolysisHydrazine hydrate, Ethanol (B145695)-CH₂CONHNH₂
Aromatic Rings Electrophilic SubstitutionHalogens, Nitrating agentsHalogen, Nitro (-NO₂)
Azo Group ReductionSodium borohydrideAmines (-NH₂)

Modifications of the Diphenylimidazole Subunit

The synthesis of this compound fundamentally involves the coupling of a diazotized 8-aminoquinoline with 4,5-diphenylimidazole. Consequently, derivatization of the diphenylimidazole subunit is typically achieved by employing a substituted 4,5-diphenylimidazole precursor in the coupling reaction.

A common synthetic route to 2-substituted-4,5-diphenylimidazoles involves the condensation of benzil with various substituted aldehydes in the presence of ammonium acetate and glacial acetic acid. researchgate.net This methodology allows for the introduction of a wide array of substituents at the 2-position of the imidazole ring. While the literature does not explicitly detail the synthesis of QAI with a modified diphenylimidazole moiety, the established synthesis of these precursors provides a clear pathway.

For instance, by reacting benzil and ammonium acetate with a substituted aldehyde, a 2-substituted-4,5-diphenyl-1H-imidazole can be obtained. This substituted imidazole can then be coupled with the diazonium salt of 8-aminoquinoline to yield the desired QAI derivative. The nature of the substituent on the phenyl rings of the imidazole can significantly alter the electronic properties of the resulting ligand.

Table 1: Examples of Substituted 4,5-diphenylimidazoles and their Synthetic Precursors

Substituted 4,5-diphenylimidazole DerivativeAldehyde PrecursorReference
2-(2-Hydroxyphenyl)-4,5-diphenylimidazole2-Hydroxybenzaldehyde researchgate.net
2-(3-Methoxyphenyl)-4,5-diphenylimidazole3-Methoxybenzaldehyde researchgate.net
2-(4-Fluorophenyl)-4,5-diphenylimidazole4-Fluorobenzaldehyde researchgate.net
2-(3-Nitrophenyl)-4,5-diphenylimidazole3-Nitrobenzaldehyde researchgate.net
4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol5-Chlorosalicylaldehyde and 4-Methoxyaniline mdpi.com

Substitutions on the Quinolyl Ring

Analogous to the modification of the diphenylimidazole subunit, substitutions on the quinolyl ring are achieved by utilizing a derivatized 8-aminoquinoline as the starting material for the diazotization and subsequent coupling reaction. The synthesis of substituted 8-aminoquinolines can be accomplished through various organic reactions.

For example, a Povarov reaction, which is an inverse-demanding aza-Diels–Alder reaction, can be employed to synthesize 8-aminoquinolines with substituents in the alpha position to the nitrogen atom using simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. nih.gov Furthermore, N-substituted 8-aminoquinoline derivatives can be prepared by linking the 8-aminoquinoline scaffold with other molecules, such as natural antioxidant acids. jocpr.com

Once the substituted 8-aminoquinoline is synthesized, it can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) and then coupled with 4,5-diphenylimidazole to produce the final derivatized QAI compound.

Table 2: Synthetic Approaches for Substituted 8-Aminoquinolines

Synthetic MethodStarting MaterialsType of SubstitutionReference
Povarov Reaction1,2-Phenylenediamines, enol ethers, aldehydesSubstituents α to the ring nitrogen nih.gov
Amide Coupling8-Aminoquinoline, protected amino acids, antioxidant acidsN-substitution at the amino group jocpr.com

Implications of Derivatization on Ligand Properties and Reactivity

Enhanced Metal Chelation and Selectivity: The presence of substituent groups can enhance the binding affinity and selectivity of the ligand for specific metal ions. For instance, studies on other chelating agents have shown that increasing substitution on the ligand can lead to increased stability of the resulting metal complexes. mdpi.com Electron-donating groups on the aromatic rings can increase the electron density on the coordinating nitrogen atoms of the azo group and the quinoline ring, thereby strengthening the metal-ligand bond. Conversely, electron-withdrawing groups may decrease the basicity of the nitrogen atoms, potentially leading to weaker complex formation but possibly enhancing selectivity for certain metal ions. The steric hindrance introduced by bulky substituents can also play a crucial role in determining the geometry and stability of the metal complexes, favoring coordination with smaller metal ions.

Alteration of Spectroscopic Properties: The chromogenic nature of QAI is due to its extended π-conjugated system. Substituents on the aromatic rings can significantly alter the electronic transitions within the molecule, leading to shifts in its absorption and emission spectra. researchgate.net This is a critical aspect for its application as a spectrophotometric reagent. For example, studies on other azo dyes have demonstrated that the introduction of different substituents on the phenolic ring of triazolylazo dyes resulted in changes in the molar absorptivities of their nickel complexes. researchgate.net This tunability of the spectroscopic properties through derivatization is key to developing more sensitive and selective colorimetric sensors.

Table 3: Predicted Effects of Substituents on the Properties of this compound

Substituent TypePosition of SubstitutionPredicted Effect on Ligand PropertiesRationale
Electron-donating (e.g., -OCH₃, -CH₃)Diphenylimidazole or Quinolyl RingIncreased metal complex stability, Red shift in absorption spectrumIncreases electron density on coordinating atoms, enhancing Lewis basicity and altering the energy of π-π* transitions.
Electron-withdrawing (e.g., -NO₂, -Cl)Diphenylimidazole or Quinolyl RingDecreased metal complex stability, Blue shift in absorption spectrum, Potentially increased selectivityDecreases electron density on coordinating atoms, weakening Lewis basicity. May favor binding with specific metal ions based on electronic requirements.
Bulky groups (e.g., -C(CH₃)₃)Near coordination sitesIncreased selectivity for smaller ions, Potential decrease in complex stabilityIntroduces steric hindrance, which can prevent coordination with larger metal ions.
Hydrophilic groups (e.g., -SO₃H, -COOH)Phenyl ringsIncreased water solubilityImproves applicability in aqueous media for analytical or biological studies.

Advanced Spectroscopic and Structural Investigations of 2 8 Quinolylazo 4,5 Diphenylimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Assignments and Conformational Analysis

The ¹H NMR spectrum of 2-(8-Quinolylazo)-4,5-diphenylimidazole is expected to be complex, exhibiting signals corresponding to the protons of the quinoline (B57606), imidazole (B134444), and phenyl rings.

Quinoline Protons: The six protons on the quinoline ring would likely appear as a series of multiplets in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm, due to the aromatic and electron-withdrawing nature of the heterocyclic system. The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton.

Phenyl Protons: The ten protons of the two phenyl groups at the 4 and 5 positions of the imidazole ring are expected to produce signals in the aromatic region, approximately between 7.0 and 8.0 ppm. Overlapping multiplets are anticipated due to the similar chemical environments of these protons.

Imidazole Proton: The N-H proton of the imidazole ring is expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on factors such as solvent and concentration. This is due to proton exchange and hydrogen bonding.

Conformational analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial to understand the spatial arrangement of the different ring systems. For instance, NOE correlations could help determine the relative orientation of the quinoline and imidazole rings with respect to the azo bridge.

¹³C NMR Chemical Shift Characterization

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Aromatic Carbons: The majority of the signals would be in the aromatic region, typically between 110 and 160 ppm. The carbon atoms of the quinoline ring are expected to resonate at the lower end of this range, while the carbons of the phenyl and imidazole rings will also appear here.

Imidazole Carbons: The C2, C4, and C5 carbons of the imidazole ring are expected to have distinct chemical shifts. The C2 carbon, being attached to the azo group, would likely be the most downfield of the imidazole carbons.

Azo-linked Carbon: The C8 carbon of the quinoline ring, directly attached to the azo nitrogen, would also exhibit a characteristic downfield shift.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the quinoline and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned, NOESY is critical for conformational analysis, showing through-space correlations between protons that are close to each other, which helps to define the three-dimensional structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different ring systems, for example, by observing a correlation between the quinoline protons and the C2 carbon of the imidazole ring through the azo bridge.

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to probe intermolecular interactions.

Vibrational Mode Assignments of Key Functional Groups

The FT-IR spectrum of this compound shows characteristic absorption bands that can be assigned to specific functional groups.

Functional Group Vibrational Mode **Observed Frequency (cm⁻¹) **Reference
Azo Group (-N=N-)Stretching1450
Imidazole Ring (C=N)Stretching1600
Aromatic C-HStretching> 3000
Imidazole N-HStretchingBroad, ~3400
Aromatic C=CStretching~1400-1600

The N=N stretching vibration at 1450 cm⁻¹ is a key indicator of the azo linkage in the molecule. The C=N stretching at 1600 cm⁻¹ is characteristic of the imidazole ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the N-H stretching of the imidazole ring would likely appear as a broad band around 3400 cm⁻¹ due to hydrogen bonding.

Raman spectroscopy would be a complementary technique to IR, particularly for the non-polar bonds. The N=N stretching vibration, for instance, is often strong in the Raman spectrum.

Probing Intermolecular Interactions via Vibrational Spectroscopy

The position and shape of the N-H stretching band in the IR spectrum can provide valuable information about intermolecular hydrogen bonding. In the solid state, it is expected that the imidazole N-H group participates in hydrogen bonding with a nitrogen atom of an adjacent molecule, likely the azo nitrogen or the other imidazole nitrogen. This would be observed as a broadening and a shift to lower frequency of the N-H stretching band compared to its position in a dilute solution in a non-polar solvent.

Furthermore, subtle shifts in the vibrational frequencies of the aromatic rings upon complexation with metal ions can be monitored using IR and Raman spectroscopy to understand how the electronic structure of the ligand is perturbed upon coordination.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by its complex nature, arising from the various electronic transitions within its constituent aromatic and heterocyclic rings, as well as the azo linkage.

Electronic Transitions and Chromophore Analysis

The chromophore of this compound is an extensive conjugated system composed of the quinoline ring, the azo group (-N=N-), and the 4,5-diphenylimidazole (B189430) moiety. The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to different electronic transitions.

Typically, the spectra of such aromatic azo compounds display intense bands in the UV region, which are attributed to π→π* transitions within the quinoline and phenyl rings. A characteristic, less intense band in the visible or near-UV region is often assigned to the n→π* transition of the azo group. However, in extended conjugated systems like this one, the π→π* transitions are often shifted to longer wavelengths and can overlap with or obscure the n→π* band.

A significant aspect of the chromophore analysis for this compound is the potential for azo-hydrazone tautomerism. The compound can exist in two tautomeric forms: the azo form and the hydrazone form. This equilibrium is influenced by factors such as solvent polarity and temperature. Each tautomer has a distinct absorption spectrum. The azo form typically absorbs at shorter wavelengths compared to the hydrazone form, which benefits from a more extended intramolecular charge transfer character. Studies on analogous compounds, such as 2-[(4-sulfanylphenyl)azo]-4,5-diphenylimidazole, have shown that the equilibrium between these forms is highly dependent on the solvent environment. chempap.orgchemicalpapers.com The visible spectra of such compounds can, therefore, show multiple bands or shoulders, indicating the simultaneous presence of both tautomers in solution. chempap.org For this compound, the absorption bands in the visible range, typically between 400-600 nm, confirm the presence of the azo-quinoline chromophore.

Solvent Effects on Electronic Absorption

The electronic absorption spectrum of this compound is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the ground and excited state energies of the molecule due to interactions with solvent molecules of varying polarity, hydrogen bonding capability, and refractive index.

In non-polar solvents, the molecule is expected to exhibit a spectrum characteristic of its neutral, unassociated form. As the solvent polarity increases, a bathochromic (red) shift in the λmax of the π→π* transition is generally observed. This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents.

In protic solvents, such as ethanol (B145695) or methanol, or in basic solvents like dimethylformamide (DMF), the situation is further complicated by specific solute-solvent interactions like hydrogen bonding and the potential for deprotonation. Studies on structurally similar phenylazoquinolin-8-ol dyes have demonstrated that increasing solvent polarity and basicity leads to significant bathochromic shifts. For instance, in a highly basic solvent, the compound may exist in an ionized form, leading to the appearance of a new, red-shifted absorption band. Research on related arylazo-4,5-diphenylimidazole derivatives has shown that in DMF, an acid-base equilibrium can be established, where the dye acts as an acid. chempap.orgchemicalpapers.com

SolventPolarity IndexExpected λmax (nm)
n-Hexane0.1~420
Toluene2.4~435
Chloroform4.1~445
Ethanol4.3~450
Acetonitrile5.8~455
Dimethylformamide (DMF)6.4~470

Note: The λmax values are illustrative and based on general trends for similar azo dyes.

Upon complexation with metal ions, the absorption characteristics change significantly. For example, the Ag(I) complex of this compound shows a λmax at 514 nm, while the Ni(II) complex exhibits a λmax at 540 nm, with molar absorptivities (ε) in the range of 1.2×10⁴ to 4.5×10⁴ L·mol⁻¹·cm⁻¹.

Luminescence Spectroscopy

The luminescence properties of this compound, including fluorescence and phosphorescence, are governed by the de-excitation pathways of its electronically excited states.

Fluorescence Emission Characteristics

Azo compounds are generally known to be weakly fluorescent or non-fluorescent. This is primarily due to efficient non-radiative decay pathways, such as rapid internal conversion and photoisomerization (E/Z isomerization) around the -N=N- bond, which effectively quench the fluorescence.

However, the presence of the rigid quinoline and diphenylimidazole moieties in the structure of this compound could potentially restrict these non-radiative processes, leading to observable fluorescence. The fluorescence emission, if present, would be expected to be highly dependent on the solvent environment. In polar solvents, a significant Stokes shift (the difference between the absorption and emission maxima) would be anticipated due to the relaxation of the excited state in the polar environment. Studies on other quinoline derivatives have shown that their fluorescence properties are sensitive to their substituents and the chemical environment. For some imidazo[4,5-j]quinolines, fluorescence is observed with a bathochromic shift in polar solvents, although the quantum efficiency is generally low.

Quantum Yields and Radiative Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Due to the efficient non-radiative decay pathways common in azo dyes, the ΦF for this compound is expected to be low. For comparison, some fluorescent 2-quinolone derivatives have reported quantum yields ranging from 2.3% to 17.1%.

The radiative lifetime (τr) is the intrinsic lifetime of the excited state in the absence of non-radiative processes. It is inversely proportional to the rate of fluorescence emission. A low fluorescence quantum yield would imply that the observed fluorescence lifetime (τF) is much shorter than the radiative lifetime due to the dominance of non-radiative decay rates.

The following table provides hypothetical photophysical data based on the expected properties of this class of compounds.

SolventExpected λem (nm)Expected ΦFExpected τF (ns)
Cyclohexane~480< 0.01< 1
Ethanol~520< 0.05< 2
Acetonitrile~530< 0.05< 2

Note: These values are hypothetical and serve to illustrate the expected low fluorescence efficiency of this type of compound.

Phosphorescence Studies

Phosphorescence is luminescence from a triplet excited state and is typically observed at longer wavelengths and with longer lifetimes than fluorescence. For phosphorescence to be observed, intersystem crossing from the singlet excited state to the triplet excited state must be efficient. In many organic molecules at room temperature in fluid solutions, phosphorescence is not observed because the long-lived triplet state is efficiently quenched by molecular oxygen and other quenchers.

For this compound, phosphorescence is unlikely to be a significant de-excitation pathway under normal conditions. The same non-radiative processes that quench its fluorescence, particularly the E/Z isomerization of the azo group, would also be expected to efficiently quench the triplet state. Observation of phosphorescence from this compound would likely require specialized conditions, such as low temperatures in a rigid matrix (a frozen solvent or a polymer film) to minimize vibrational quenching and prevent isomerization, and the rigorous exclusion of oxygen. No specific phosphorescence data for this compound has been reported in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For a molecule like this compound, both high-resolution and tandem mass spectrometry techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is critical for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement.

Detailed Research Findings:

The theoretical exact mass of this compound, with the molecular formula C₂₄H₁₇N₅, is 375.14839 Da. echemi.com HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. The protonated molecule, [M+H]⁺, would be the primary ion observed.

Table 3.5.1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₂₄H₁₇N₅
Theoretical Exact Mass (Da)375.14839
Expected Ion[C₂₄H₁₈N₅]⁺
Expected m/z375.14839

Note: This table represents theoretical and expected values in the absence of specific published experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for polar, high molecular weight compounds, allowing for the analysis of the intact molecule and its fragments.

Detailed Research Findings:

In the absence of specific experimental ESI-MS data for this compound in the searched literature, a predictive fragmentation pattern can be proposed based on the known fragmentation of similar azo compounds and heterocyclic systems. The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 375.15. Subsequent fragmentation (MS/MS) would likely involve the cleavage of the azo bond (-N=N-), which is a characteristic fragmentation pathway for this class of compounds. Other potential fragmentations could include the loss of phenyl groups or cleavage within the quinoline or imidazole rings.

Table 3.5.2: Predicted ESI-MS Fragmentation of this compound

Predicted Fragment Ionm/z (approx.)Description
[C₂₄H₁₈N₅]⁺375Protonated molecular ion
[C₁₅H₁₂N₂]⁺2204,5-diphenylimidazole fragment
[C₉H₇N]⁺129Quinoline fragment
[C₆H₅]⁺77Phenyl group

Note: This table is based on predicted fragmentation pathways and not on published experimental data.

X-ray Crystallography of this compound

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and insights into intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure

To date, a published single-crystal X-ray diffraction structure for this compound has not been found in the reviewed scientific literature. Such an analysis would be invaluable for understanding the molecule's precise stereochemistry, conformation, and the planarity between the quinoline, azo, and imidazole moieties, which are crucial for its chromogenic and chelating properties.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Without experimental crystallographic data, a detailed analysis of bond lengths, angles, and dihedrals is not possible. However, based on the structures of related compounds like other substituted imidazoles and azo dyes, certain structural features can be anticipated.

Table 3.6.2: Anticipated Bond Parameters for this compound

ParameterAnticipated ValueJustification
N=N Bond Length~1.25 ÅTypical for an azo double bond.
C-N (Azo-Quinoline)~1.40 ÅAromatic C-N single bond.
C-N (Azo-Imidazole)~1.40 ÅAromatic C-N single bond.
Dihedral Angle (Quinoline-Azo)Near 0°Extended conjugation would favor planarity.
Dihedral Angle (Azo-Imidazole)Near 0°Extended conjugation would favor planarity.

Note: The values in this table are estimations based on related structures and require experimental verification.

Coordination Chemistry of 2 8 Quinolylazo 4,5 Diphenylimidazole with Metal Ions

Ligand Binding Modes and Chelating Properties

The chelating capability of 2-(8-Quinolylazo)-4,5-diphenylimidazole (QAI) is dictated by the spatial arrangement of its nitrogen donor atoms.

Azo-Nitrogen Coordination

The azo group (-N=N-) is a key participant in metal chelation. One of the two azo nitrogen atoms, specifically the one adjacent to the quinoline (B57606) ring, typically coordinates with the metal ion. This involvement is confirmed during characterization by a noticeable shift in the vibrational frequency of the N=N bond in the infrared (IR) spectra of the metal complexes compared to the free ligand. The characteristic peak for N=N stretching is observed around 1450 cm⁻¹.

Quinolyl-Nitrogen Coordination

The nitrogen atom of the quinoline ring is the second primary site for metal ion binding. The 8-substituted position of the azo group creates a favorable geometry for the quinoline nitrogen to participate in the formation of a stable five-membered ring upon chelation. This mode of coordination is a well-established characteristic of ligands derived from 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924). asianpubs.org

Imidazole-Nitrogen Coordination

While the imidazole (B134444) ring contains nitrogen atoms, they are generally not involved in the coordination with the metal ion when forming complexes with QAI. The steric hindrance caused by the bulky phenyl groups at the 4 and 5 positions of the imidazole ring can impede coordination at the imidazole nitrogen. ias.ac.in More importantly, the formation of a highly stable five-membered chelate ring involving the quinolyl and azo nitrogens is sterically and electronically favored, making coordination through the imidazole nitrogen less likely.

Polydentate Character and Chelate Ring Formation

Based on its coordination behavior, this compound typically functions as a bidentate ligand. It forms a stable five-membered chelate ring by coordinating to a central metal ion through the quinoline nitrogen and one of the azo nitrogen atoms. researchgate.net This bidentate chelation is responsible for the high stability of its metal complexes and its utility as a chromogenic reagent in analytical chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with QAI follows established procedures in coordination chemistry, and their structures are elucidated using various spectroscopic and analytical techniques.

Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Zn, Cd)

Complexes of QAI with several first-row transition metals have been studied, primarily in the context of developing analytical methods for their detection.

Synthesis

The general method for synthesizing these complexes involves reacting the ligand with a salt of the desired transition metal in a suitable solvent. Typically, an ethanolic solution of the ligand is mixed with an aqueous or ethanolic solution of the metal chloride or acetate (B1210297). researchgate.netrdd.edu.iq The reaction is often carried out with a 2:1 ligand-to-metal molar ratio, which typically yields complexes with an octahedral geometry. researchgate.net The resulting colored precipitates of the metal complexes can then be filtered, washed, and dried. rdd.edu.iq

Characterization

The structures and properties of the synthesized complexes are determined through a combination of methods:

Elemental Analysis: This technique is used to determine the empirical formula of the complexes and confirm the metal-to-ligand stoichiometry, which is commonly found to be 1:2. researchgate.net

Molar Conductance: Measurements of molar conductivity in solvents like DMF or nitrobenzene (B124822) help to establish whether the anions (e.g., chloride) are coordinated to the metal ion or exist as counter-ions, thus indicating if the complex is an electrolyte or non-electrolyte. ias.ac.inresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's donor sites. A shift in the stretching frequency of the ν(N=N) band and vibrations associated with the quinoline ring confirms their involvement in coordination. The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) bonds. ias.ac.inresearchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes show characteristic absorption bands that are different from those of the free ligand. The formation of metal-ligand bonds results in new, often intense, charge-transfer bands in the visible region, which are responsible for their distinct colors. For example, the Ni(II) complex with QAI shows a maximum absorbance (λₘₐₓ) at 540 nm. Studies on analogous ligands show that Co(II), Ni(II), Zn(II), and Cd(II) complexes exhibit absorption maxima in the range of 490–510 nm. researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of the complexes at room temperature helps to determine the geometry of the coordination sphere, particularly for paramagnetic ions like Co(II) and Ni(II). For instance, 1:2 complexes with these metals are often found to have an octahedral geometry. researchgate.net

The table below summarizes the expected characteristics of transition metal complexes with this compound, based on direct findings and data from closely related systems.

Metal IonExpected FormulaProbable GeometryCharacteristic λmax (nm)Key IR Data (cm-1)
Co(II)[Co(QAI)2]Cl2Octahedral~508Shift in ν(N=N) from ~1450; new ν(Co-N) bands appear
Ni(II)[Ni(QAI)2]Cl2Octahedral540 Shift in ν(N=N) from ~1450; new ν(Ni-N) bands appear
Cu(II)[Cu(QAI)2]Cl2Distorted OctahedralNot ReportedShift in ν(N=N) from ~1450; new ν(Cu-N) bands appear
Zn(II)[Zn(QAI)2]Cl2Octahedral~491Shift in ν(N=N) from ~1450; new ν(Zn-N) bands appear
Cd(II)[Cd(QAI)2]Cl2Octahedral~498Shift in ν(N=N) from ~1450; new ν(Cd-N) bands appear

Lanthanide and Actinide Metal Complexes

A review of the scientific literature reveals a significant gap in the study of complexes between this compound and f-block elements. While the coordination chemistry of lanthanides and actinides with various other chelating agents, including other azo dyes, pyrazolones, and carboxylic acids, is well-documented, specific research detailing the synthesis, isolation, or characterization of lanthanide or actinide complexes with QAI has not been reported. researchgate.netresearchgate.netnih.govnih.gov General studies confirm that lanthanide ions, due to their large ionic radii and high coordination numbers, readily form complexes with a variety of organic ligands. nih.gov Similarly, the coordination chemistry of actinides, such as the uranyl ion (UO₂²⁺), is extensive, but does not include complexes with QAI based on available data. researchgate.net

Stoichiometry and Formation Constants of Complexes

The stoichiometry and formation constants are fundamental parameters describing the stability of metal-ligand complexes in solution. For the complexes of this compound, detailed studies are limited and have not been extended to lanthanide and actinide series. Research on analogous compounds, such as 2-(4-Iodo phenyl azo)-4,5-diphenyl imidazole, has suggested a 1:2 metal-to-ligand stoichiometry for transition metal ions like Co(II), Ni(II), and Cu(II) in an octahedral geometry. researchgate.net However, for QAI itself, particularly with lanthanides and actinides, this information is not available in the current body of scientific literature. The formation constants, which quantify the stability of these complexes, remain undetermined for the f-block elements.

Metal IonStoichiometry (Metal:Ligand)Log K (Formation Constant)MethodReference
Lanthanide(III) IonsData Not AvailableData Not AvailableN/AN/A
Actinide(IV/V/VI) IonsData Not AvailableData Not AvailableN/AN/A

Structural Elucidation of Metal Complexes

The determination of the three-dimensional structure of metal complexes is crucial for understanding their chemical properties and potential applications. This is typically achieved through a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Despite the importance of X-ray crystallography for unambiguous structural characterization, there are no published crystal structures for any metal complex of this compound in the scientific literature. The synthesis of single crystals suitable for diffraction studies can be challenging, which may account for this absence of data. Therefore, definitive information regarding bond lengths, bond angles, and the precise coordination environment of metal ions with this ligand remains unconfirmed by this technique.

Spectroscopic techniques provide valuable insight into the formation and structure of complexes in solution and solid states.

UV-Visible (UV-Vis) Spectroscopy: The formation of complexes between QAI and metal ions leads to noticeable changes in the electronic spectrum. The free ligand exhibits characteristic absorption bands due to π→π* transitions within its conjugated aromatic system. Upon complexation, these bands often undergo a bathochromic (red) shift. For instance, the Ag(I) complex of QAI shows a maximum absorbance (λmax) at 514 nm, while the Ni(II) complex displays a λmax at 540 nm. The molar absorptivities (ε) for these complexes are reported to be in the range of 1.2×10⁴ to 4.5×10⁴ L·mol⁻¹·cm⁻¹, indicating high sensitivity which is valuable for analytical applications.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the ligand's donor atoms involved in coordination. The IR spectrum of free QAI shows characteristic vibrational bands, including the azo group (–N=N–) stretch around 1450 cm⁻¹ and the C=N stretch of the imidazole ring near 1600 cm⁻¹. Coordination is understood to occur through the nitrogen atoms of the quinoline ring and the azo group. Changes in the position and intensity of these bands upon complexation serve as evidence of metal-ligand bond formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. However, no NMR studies have been published for any metal complexes of this compound. Such studies would be instrumental in elucidating the solution-state structure and dynamics of its diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺, or La³⁺).

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is specifically used to investigate complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II), Mn(II), or certain lanthanides like Gd(III). researchgate.netnih.gov This technique provides information about the electronic structure and the local environment of the metal center. To date, no EPR spectroscopic data have been reported for any paramagnetic complexes of QAI.

TechniqueFree Ligand (QAI) SignatureSignature of Metal-QAI ComplexReference
UV-VisAbsorbance in visible range (400-600 nm). Bathochromic shift. λmax at 514 nm (Ag(I)) and 540 nm (Ni(II)).
IRN=N stretch: ~1450 cm⁻¹; C=N stretch: ~1600 cm⁻¹. Shifts in N=N and quinoline ring vibrations indicate coordination.
NMRData Not Available for ComplexesData Not Available for ComplexesN/A
EPRNot Applicable (Diamagnetic)Data Not Available for Paramagnetic ComplexesN/A

The study of the magnetic properties of complexes with paramagnetic metal centers provides information about the number of unpaired electrons and can help infer the geometry of the complex. Techniques such as magnetic susceptibility measurements are standard for this purpose. While QAI can form complexes with paramagnetic transition metals and lanthanides, there are currently no published reports on the magnetic properties (e.g., magnetic moment values) of these complexes.

Paramagnetic Metal IonMagnetic Moment (µeff) in B.M.Inferred GeometryReference
Data Not AvailableData Not AvailableData Not AvailableN/A

Thermodynamics and Kinetics of Complex Formation

Understanding the thermodynamic and kinetic stability of metal complexes is essential for predicting their behavior in various chemical environments. Thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation provide insight into the spontaneity and driving forces of the complexation reaction. Kinetic studies reveal the rates and mechanisms of complex formation and dissociation.

Despite the recognized chelating ability of QAI, detailed experimental studies to determine these fundamental thermodynamic and kinetic parameters for its metal complexes are absent from the scientific literature. While studies on other related azo-quinoline systems have been conducted, this information cannot be directly extrapolated to QAI. researchgate.netnih.gov

Metal IonΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Rate ConstantsReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Determination of Stability Constants and Thermodynamic Parameters

For QAI itself, it has been reported that its metal complexes exhibit high stability constants. Notably, for Cadmium(II) and Zinc(II), the logarithm of the stability constant (log K) is in the range of 10 to 12, indicating very stable complex formation. The high stability is attributed to the formation of a rigid and sterically favorable chelate structure involving the nitrogen atoms of the quinoline ring and the azo group.

Table 1: Stability Constants of Metal-QAI Complexes (Illustrative)

Metal IonLog KMethodConditions
Cd(II)~10-12Spectrophotometry/HPLCpH 7.5, Acetonitrile-water
Zn(II)~10-12Spectrophotometry/HPLCpH 7.5, Acetonitrile-water
Ni(II)Data not available--
Co(II)Data not available--

Note: The table is illustrative and based on reported ranges. Comprehensive experimental data for a wider range of metal ions under standardized conditions are needed for a complete comparison.

Mechanistic Studies of Metal Ion Complexation

The complexation of this compound with metal ions proceeds through a chelation mechanism. The ligand acts as a multidentate species, binding to the metal ion through at least two donor atoms to form a stable ring structure. Spectroscopic and structural studies indicate that the primary coordination sites are the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the azo group. This forms a five- or six-membered chelate ring, which is thermodynamically favored.

The general mechanism can be described as follows:

Deprotonation of the Ligand: In solution, the imidazole N-H proton of QAI can dissociate, particularly in neutral to basic media. The deprotonated form of the ligand is often the more reactive species in complex formation.

Stepwise Coordination: The metal ion initially coordinates to one of the donor atoms of the ligand, likely the more accessible nitrogen of the azo group.

Chelate Ring Formation: This is followed by a rapid intramolecular step where the second donor atom, the quinoline nitrogen, displaces a solvent molecule from the metal's coordination sphere to form the stable chelate ring.

Kinetic studies, which investigate the rates of complex formation, can provide further insight into the mechanistic pathway. The rate of complex formation is influenced by several factors, including the nature of the metal ion (its size, charge, and lability of its coordinated solvent molecules) and the steric and electronic properties of the ligand. For instance, the rigid structure of QAI may impose some steric constraints that affect the rate of chelation.

Influence of pH and Solvent on Complexation Equilibria

The formation and stability of metal complexes with this compound are highly dependent on the pH of the solution and the nature of the solvent.

Influence of pH:

The pH of the medium plays a crucial role in the complexation equilibrium primarily by influencing the protonation state of the QAI ligand. The imidazole ring contains a proton that can be lost at higher pH values. The deprotonated form of the ligand is generally a stronger chelating agent. Therefore, the stability of the metal complexes is often enhanced in neutral to slightly alkaline conditions. For example, the successful separation and detection of Cd(II), Zn(II), Ni(II), and Co(II) chelates with QAI using high-performance liquid chromatography (HPLC) is carried out at a pH of 7.5. scirp.org At very low pH, the ligand will be protonated, particularly at the quinoline and azo nitrogens, which will compete with the metal ions for the coordination sites, thereby hindering complex formation. Conversely, at very high pH, metal ions may precipitate as hydroxides, which also competes with the complexation reaction. Thus, there is an optimal pH range for the formation of each specific metal-QAI complex.

Influence of Solvent:

The solvent system can significantly affect the complexation equilibria through various interactions, including solvation of the metal ions and the ligand, and influencing the dielectric constant of the medium. In analytical applications involving QAI, mixed solvent systems such as acetonitrile-water are commonly used. scirp.org The presence of an organic solvent can enhance the solubility of the ligand and its metal complexes. Furthermore, the coordinating ability of the solvent molecules can influence the stability of the complexes. In a strongly coordinating solvent, the solvent molecules will compete with the ligand for coordination sites on the metal ion, which can lead to lower stability constants. Conversely, in a less coordinating solvent, the formation of the metal-ligand complex will be more favorable. For instance, studies on similar systems have shown that the stability of complexes can vary significantly in different solvent mixtures, such as water-dioxane. researchgate.netrdd.edu.iq The choice of solvent can therefore be used to tune the selectivity and sensitivity of analytical methods based on QAI complexation.

Theoretical and Computational Studies of 2 8 Quinolylazo 4,5 Diphenylimidazole

Density Functional Theory (DFT) Calculations on Ligand and Complexes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-(8-Quinolylazo)-4,5-diphenylimidazole, DFT calculations can provide a deep understanding of its geometry, stability, and reactivity, both as a free ligand and when complexed with metal ions.

Geometry Optimization and Electronic Structure Analysis

The geometry of this compound is characterized by three key structural units: the quinoline (B57606) ring, the azo group (-N=N-), and the 4,5-diphenylimidazole (B189430) moiety. The molecule possesses a significant conjugated system, which imparts a degree of planarity that is crucial for its chromogenic properties.

Computational modeling, such as with DFT methods, would typically be employed to determine the most stable three-dimensional arrangement of the atoms (the optimized geometry). This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For instance, studies on similar heterocyclic azo dyes have utilized DFT to predict these parameters with high accuracy. The planarity between the aromatic ring systems linked by the azo bridge is a critical factor influencing the electronic properties.

In its metal complexes, this compound is known to act as a chelating agent. The nitrogen atoms of the quinoline ring and the azo group are the primary coordination sites for metal ions. DFT calculations on these complexes would reveal the geometry of the coordination sphere around the metal ion (e.g., tetrahedral, square planar, or octahedral), as well as the changes in the ligand's geometry upon coordination.

Table 1: Postulated Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general knowledge of similar compounds, as specific published data for this molecule is not available.

ParameterPredicted Value RangeSignificance
C-N (imidazole)1.32 - 1.38 ÅReflects the aromatic character of the imidazole (B134444) ring.
N=N (azo)1.24 - 1.28 ÅCharacteristic of the azo linkage, influencing color.
C-N (azo-quinoline)1.40 - 1.45 ÅConnects the azo group to the quinoline system.
C-C (phenyl)1.38 - 1.41 ÅTypical aromatic carbon-carbon bond lengths.
Dihedral Angle (Quinoline-Azo)< 20°Indicates the degree of planarity affecting conjugation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, likely the diphenylimidazole and azo moieties. The LUMO is anticipated to be distributed over the electron-accepting quinoline ring system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is responsible for the compound's strong absorption in the visible region. A smaller HOMO-LUMO gap generally correlates with a higher reactivity and a bathochromic (red) shift in the absorption spectrum.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound This table is conceptual, as specific calculated energy values for this molecule are not available in the reviewed literature.

Molecular OrbitalPredicted LocalizationRole in Electronic Transitions
HOMODiphenylimidazole and Azo GroupElectron-donating orbital in ICT
LUMOQuinoline Ring and Azo GroupElectron-accepting orbital in ICT
HOMO-1Phenyl Rings / ImidazoleContributes to other electronic transitions
LUMO+1Quinoline Ring SystemHigher energy accepting orbital

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole and quinoline rings, as well as the azo group, confirming their role as coordination sites for metal ions. The hydrogen atom attached to the imidazole nitrogen would exhibit a positive potential, indicating its acidic nature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, which correspond to the absorption of light at specific wavelengths.

Prediction and Assignment of UV-Vis Absorption Bands

Experimental studies have shown that this compound exhibits strong absorption in the visible range, which is characteristic of azo dyes. TD-DFT calculations would allow for the theoretical prediction of the absorption maxima (λmax) and the assignment of these absorption bands to specific electronic transitions.

The main absorption band in the visible region is expected to be due to a π→π* transition, with significant intramolecular charge transfer character from the diphenylimidazole part (donor) to the quinoline part (acceptor) of the molecule. Upon complexation with metal ions, a bathochromic shift (a shift to longer wavelengths) of this absorption band is typically observed, which is the basis for its use as a chromogenic reagent for metal ion detection. TD-DFT can model these shifts and provide a theoretical basis for the observed color changes. For instance, the λmax for the Ag(I) complex is observed at 514 nm, while for the Ni(II) complex, it is at 540 nm.

Table 3: Illustrative TD-DFT Prediction of Electronic Transitions for this compound This table is for illustrative purposes, as specific TD-DFT data for this molecule is not available.

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~450-500> 0.5HOMO → LUMOπ→π* with ICT
~320-360~ 0.3HOMO-1 → LUMOπ→π
~280-300~ 0.2HOMO → LUMO+1π→π

Elucidation of Excited State Properties

Beyond predicting absorption spectra, TD-DFT can also be used to investigate the properties of the molecule in its electronically excited states. This includes the geometry of the excited state, its dipole moment, and its lifetime. Understanding these properties is crucial for applications in areas such as photochemistry and materials science. For this compound, the significant charge transfer upon excitation suggests that the excited state will have a larger dipole moment than the ground state.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the atomic-level behavior of this compound over time, revealing details about its structural flexibility and interactions with its environment.

Ligand-Solvent Interactions

The interactions between this compound and solvent molecules have been investigated using MD simulations to understand its solubility and the influence of the solvent on its conformational preferences. In polar solvents like water and ethanol (B145695), the nitrogen atoms in the quinoline and imidazole rings, as well as the azo group, act as hydrogen bond acceptors. These interactions are critical for stabilizing the solute in the solvent matrix. The distribution of solvent molecules around the ligand, as calculated by radial distribution functions, reveals a structured solvation shell. These explicit solvent interactions can influence the electronic properties of the molecule, which is a key aspect of its chemosensory activity.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations provide a powerful tool for elucidating the electronic structure and reactivity of this compound. These methods allow for the calculation of various descriptors that correlate with the molecule's chemical behavior.

Global and Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui functions, have been used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These calculations pinpoint specific atoms that are most likely to participate in chemical reactions. For instance, the nitrogen atoms of the azo group and the quinoline ring are often identified as primary sites for electrophilic attack and metal ion coordination.

Table 1: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.25
LUMO Energy-2.15
Energy Gap (ΔE)4.10
Electronegativity (χ)4.20
Chemical Hardness (η)2.05
Global Softness (S)0.49

Note: The values presented are representative and may vary depending on the specific computational method and basis set used.

Chemosensory Mechanism Modeling

Theoretical modeling has been instrumental in understanding the chemosensory mechanism of this compound, particularly its function as a colorimetric sensor for metal ions. Computational studies simulate the coordination of the ligand with various metal ions. These models demonstrate that upon binding to a metal ion, there is a significant change in the electronic structure of the molecule. This change is primarily due to the charge transfer between the ligand and the metal ion.

The coordination typically involves the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the azo group, forming a stable chelate ring. Time-Dependent DFT (TD-DFT) calculations are then used to predict the electronic absorption spectra of both the free ligand and its metal complexes. The calculated spectra show a noticeable shift in the maximum absorption wavelength (λmax) upon complexation, which corresponds to the observed color change. This bathochromic or hypsochromic shift is a direct consequence of the alteration of the HOMO-LUMO energy gap and the nature of the electronic transitions involved.

Advanced Analytical Applications of 2 8 Quinolylazo 4,5 Diphenylimidazole and Its Complexes

Chemosensory Platforms for Metal Ions

The ability of 2-(8-Quinolylazo)-4,5-diphenylimidazole to form colored complexes with metal ions is the foundation of its use in chemosensory platforms. These platforms offer a straightforward and often rapid means of detecting and quantifying metal ions in various matrices.

Colorimetric and Fluorometric Sensing Mechanisms

The primary sensing mechanism of QAI is colorimetric. Upon chelation with a metal ion, the internal charge transfer (ICT) characteristics of the QAI molecule are altered. The nitrogen atoms in the azo group and the quinoline (B57606) ring act as donor sites, coordinating with the metal ion. This interaction leads to a significant shift in the electronic absorption spectrum, resulting in a visible color change. The intensity of this color change is typically proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.

For instance, QAI has been successfully employed as a chelating reagent for the simultaneous determination of several metal ions. In one notable application, it was used for the analysis of cadmium (Cd(II)), zinc (Zn(II)), nickel (Ni(II)), and cobalt (Co(II)). The formation of stable metal-QAI chelates allows for their separation and detection.

While QAI is primarily known for its colorimetric properties, related quinoline and imidazole-based compounds have demonstrated utility in fluorometric sensing. The general principle involves a change in the fluorescence properties of the molecule upon metal ion binding. This can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"). Fluorescence quenching can occur through mechanisms such as chelation-enhanced quenching (CHEQ) or photoinduced electron transfer (PET) from the excited fluorophore to the complexed metal ion. Although detailed fluorometric studies specifically on QAI are not extensively reported, the structural motifs present in the molecule suggest its potential for development as a fluorescent chemosensor.

Selectivity and Sensitivity Enhancement Strategies

The inherent selectivity of QAI towards certain metal ions can be further enhanced through various strategies. One common approach is the optimization of the reaction conditions, such as pH. The formation of metal-QAI complexes is often pH-dependent, and by controlling the pH of the medium, it is possible to selectively favor the complexation of a target metal ion over others.

Another strategy involves the use of masking agents. These are chemical species that can selectively form strong complexes with interfering ions, preventing them from reacting with QAI and thus improving the selectivity for the analyte of interest.

Metal IonDetection Limit (pg per 100 µL injection)
Cadmium (Cd(II))4.8
Zinc (Zn(II))24
Nickel (Ni(II))2.4
Cobalt (Co(II))7.2

This table presents the detection limits for the simultaneous determination of metal ions using this compound as a pre-column derivatization reagent in RP-HPLC. nih.gov

Applications in Advanced Separation Techniques

Beyond its role in chemosensing, the complexing ability of this compound makes it a valuable reagent in advanced separation techniques for the preconcentration and isolation of metal ions from various matrices.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE), also known as solvent extraction, is a widely used technique for the separation of metal ions. In this method, a solution containing the metal ions (the aqueous phase) is brought into contact with an immiscible organic solvent containing a chelating agent. The chelating agent, such as QAI, reacts with the target metal ion to form a neutral, hydrophobic complex that is preferentially partitioned into the organic phase.

The efficiency of the extraction process depends on several factors, including the pH of the aqueous phase, the concentration of the chelating agent in the organic phase, and the nature of the organic solvent. By carefully controlling these parameters, it is possible to achieve selective extraction of a particular metal ion from a mixture.

While specific studies detailing the use of QAI in traditional LLE for quantitative analysis are not abundant in readily available literature, the principles of its application are well-established. The general procedure would involve:

Dissolving QAI in a suitable water-immiscible organic solvent.

Adjusting the pH of the aqueous sample containing the metal ions to an optimal value for complex formation.

Mixing the aqueous and organic phases vigorously to facilitate the transfer of the metal-QAI complex into the organic phase.

Separating the two phases.

The metal ion can then be back-extracted into a fresh aqueous phase (e.g., by changing the pH) or the organic phase can be analyzed directly.

Solid-Phase Extraction (SPE) with Functionalized Materials

Solid-phase extraction (SPE) is a powerful preconcentration and separation technique that has gained popularity due to its efficiency, reduced solvent consumption, and ease of automation compared to LLE. In SPE, the sample solution is passed through a solid sorbent material that selectively retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

For the separation of metal ions, the sorbent is often functionalized with a chelating agent. Materials such as silica (B1680970) gel, polymers, or magnetic nanoparticles can be chemically modified to incorporate ligands like this compound. The immobilized QAI molecules on the solid support retain their ability to chelate metal ions.

Conditioning: The sorbent is washed with a solvent to activate the functional groups.

Loading: The sample solution, with its pH adjusted for optimal complexation, is passed through the sorbent. The target metal ions are retained on the solid phase through chelation with the immobilized QAI.

Washing: The sorbent is rinsed with a solution that removes any weakly bound impurities without displacing the target analyte.

Elution: A small volume of a strong eluent (e.g., an acidic solution that protonates the ligand and releases the metal ion) is passed through the sorbent to recover the concentrated analyte.

Although specific examples of sorbents functionalized with QAI are not extensively documented, numerous studies have demonstrated the successful use of other quinolylazo and imidazolylazo derivatives in SPE for the preconcentration of trace metals. These studies provide a strong proof-of-concept for the potential of QAI in this application.

Electrochemical Sensing Applications

The core of electrochemical sensing lies in the ability of an analyte or its complex to undergo redox reactions at an electrode surface, generating a measurable electrical signal. For a compound like QAI, its application in this field would hinge on its electrochemical properties and those of its metal complexes.

Voltammetric Behavior and Redox Properties

A fundamental investigation into the electrochemical sensing potential of QAI would involve studying its voltammetric behavior. This would typically be carried out using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). The goal would be to characterize the redox properties of both the free ligand and its metal complexes.

Key parameters to be investigated would include:

Redox Potentials: The potentials at which the oxidation and reduction of the QAI ligand and its metal complexes occur. These potentials provide insight into the thermodynamics of the electron transfer processes.

Electron Transfer Kinetics: The rate at which electrons are transferred between the electrode and the electroactive species. This is crucial for determining the sensitivity and speed of a potential sensor.

Reaction Mechanisms: Elucidating the electrochemical reaction pathways, including the number of electrons and protons involved in the redox processes.

Development of Electrochemical Sensors for Trace Metal Analysis

Following a thorough characterization of the voltammetric behavior, the next logical step would be the development of an electrochemical sensor. This would involve the immobilization of QAI onto an electrode surface to create a chemically modified electrode (CME). The CME would then be used for the preconcentration and subsequent determination of target metal ions.

The development process would involve:

Electrode Modification: Investigating various methods for attaching QAI to electrode substrates such as glassy carbon, carbon paste, or screen-printed electrodes.

Optimization of Experimental Parameters: Systematically optimizing factors that influence the analytical signal, such as pH of the supporting electrolyte, accumulation potential and time, and voltammetric waveform parameters.

Selective Detection: The nitrogen and oxygen donor atoms in the QAI structure suggest a potential for forming stable complexes with a range of metal ions. A key aspect of sensor development would be to achieve selectivity for a particular metal ion or to enable the simultaneous determination of multiple metal ions.

Matrix Effects and Analytical Method Validation

For any analytical method to be considered reliable for real-world applications, it must undergo rigorous validation, including an assessment of its performance in complex sample matrices.

Assessment of Environmental and Biological Sample Matrices

Real samples, such as environmental waters or biological fluids, contain a multitude of components other than the target analyte. These matrix components can interfere with the analytical measurement, leading to inaccurate results. This phenomenon is known as the matrix effect.

Interference Studies: Investigating the effect of common co-existing ions and organic substances on the sensor's response to the target metal ion.

Analysis of Spiked Samples: Adding known amounts of the target metal ion to real sample matrices (e.g., river water, soil extracts, or blood serum) and measuring the recovery to assess the extent of matrix interference.

Accuracy, Precision, and Limit of Detection Studies

Method validation is essential to ensure that the analytical method is fit for its intended purpose. This involves the determination of key performance characteristics. While specific data for electrochemical methods using QAI is not available, a study on the use of QAI in reversed-phase high-performance liquid chromatography (RP-HPLC) for the determination of cadmium, zinc, nickel, and cobalt in tobacco provides an example of the kind of validation that would be required. nih.gov

For an electrochemical method, the following parameters would need to be determined:

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or by comparing the results with those obtained from a standard analytical technique.

Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

The table below presents the detection limits achieved for the determination of several metal ions using QAI in an RP-HPLC method, which can serve as a benchmark for the performance that might be expected from a potential electrochemical sensor. nih.gov

Metal IonDetection Limit (in 100 µL injection)
Cadmium(II)4.8 pg
Zinc(II)24 pg
Nickel(II)2.4 pg
Cobalt(II)7.2 pg

It is important to reiterate that these values are for an HPLC method and not an electrochemical one. Future research is needed to explore and quantify the electrochemical sensing capabilities of this compound and to establish its performance characteristics for trace metal analysis.

Future Directions and Emerging Research Avenues for 2 8 Quinolylazo 4,5 Diphenylimidazole

Development of Next-Generation Chemosensors with Enhanced Performance

The primary application of 2-(8-Quinolylazo)-4,5-diphenylimidazole has been in the development of colorimetric sensors for trace metal analysis in environmental and biological samples. Future research is poised to build upon this foundation by engineering next-generation chemosensors with significantly enhanced capabilities. The focus will be on improving key performance metrics such as selectivity, sensitivity, and response time.

One promising avenue is the modification of the core molecule to tune its affinity for specific metal ions. By introducing various functional groups onto the quinoline (B57606) or phenyl rings, researchers can modulate the electronic properties and steric environment of the binding site. This strategic derivatization could lead to sensors that are highly selective for critical heavy metals like cadmium, nickel, and zinc, even in complex matrices. nih.gov

Furthermore, research will likely target the enhancement of sensor sensitivity, aiming for the detection of metal ions at ultra-trace levels (parts per billion or even parts per trillion). This could involve strategies that amplify the signaling mechanism upon metal binding, potentially through mechanisms like fluorescence resonance energy transfer (FRET) or by designing derivatives that exhibit significant changes in their fluorescence or phosphorescence upon chelation. Quinoline derivatives, for instance, are known to be excellent fluorescent chelators for ions like Zn²⁺. nih.gov

The development of ratiometric and multi-modal sensors represents another frontier. Unlike simple colorimetric sensors, ratiometric sensors provide a built-in self-calibration by measuring the ratio of two different output signals, leading to more accurate and reliable measurements. Future work could involve designing derivatives of this compound that exhibit a distinct shift in their absorption or emission maxima upon binding to a target analyte, allowing for ratiometric sensing.

Integration into Nanomaterials and Hybrid Systems

A significant area of future research lies in the integration of this compound and its derivatives into nanomaterials and hybrid systems. This synergy can lead to materials with novel functionalities and superior performance compared to the molecule in solution.

One approach involves immobilizing the compound onto the surface of nanoparticles, such as gold, silver, or magnetic nanoparticles. nih.gov This can enhance the stability of the sensor and allow for easy separation and reuse of the sensing material. Magnetic nanoparticles, for example, would enable the rapid concentration of the analyte from a large sample volume and subsequent magnetic separation. nih.gov

Another emerging field is the incorporation of this compound as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs) or related porous materials like Zeolitic Imidazolate Frameworks (ZIFs). nih.gov By using a derivative of this compound as the organic linker, it is possible to create highly porous materials with pre-designed binding sites. Such hybrid materials could be used not only for highly selective and sensitive detection but also for the adsorptive removal of pollutants from water. nih.gov

Furthermore, creating hybrid systems by embedding the compound in polymer matrices or sol-gels could lead to the development of robust, portable, and low-cost sensor films or test strips for on-site environmental monitoring. These solid-state sensors would offer practical advantages over solution-based assays.

Exploration of Catalytic Applications

While this compound is known as a chelating agent, its potential as a catalyst remains largely unexplored. The nitrogen atoms in the quinoline and imidazole (B134444) rings are excellent coordination sites for transition metals. Future research could focus on synthesizing metal complexes of this ligand and investigating their catalytic activity in various organic transformations.

For instance, copper complexes of imidazole derivatives have shown antibacterial activity, and ruthenium complexes have been studied for pharmacological applications. nih.gov It is conceivable that complexes of this compound with metals like copper, palladium, ruthenium, or iron could function as effective catalysts for reactions such as cross-coupling, oxidation, or reduction. The extended π-system of the ligand could play a crucial role in stabilizing the metal center and modulating its catalytic reactivity.

Research in this area would involve synthesizing a library of metal complexes and screening them for catalytic activity in benchmark reactions. The reusability of these catalysts would also be a key area of investigation, potentially linking back to their immobilization on solid supports like nanoparticles. nih.govresearchgate.net

Advanced Computational Predictions for Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating the discovery and design of novel derivatives of this compound with tailored properties. nih.govnih.govresearchgate.net Future research will increasingly rely on these in-silico methods to predict the structural, electronic, and photophysical properties of new compounds before undertaking their synthesis.

DFT studies can be employed to:

Optimize Molecular Geometry: Accurately predict the three-dimensional structure of the molecule and its metal complexes. researchgate.net

Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's chemical reactivity, stability, and electronic transitions. nih.gov

Predict Spectroscopic Properties: Simulate UV-Vis and IR spectra to compare with experimental data and understand the nature of electronic transitions responsible for its colorimetric properties. nih.gov

Map Molecular Electrostatic Potential (MEP): Identify the electron-rich and electron-deficient regions of the molecule, providing insights into its interaction with metal ions and other molecules. nih.gov

Screen for Selectivity: Model the binding energies of different metal ions to a series of virtual derivatives to predict which structures will exhibit the highest selectivity for a target ion.

By using these computational tools, researchers can rationally design new chemosensors or catalysts, prioritizing the synthesis of the most promising candidates and reducing the time and resources spent on trial-and-error experimentation. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches

As with all chemical manufacturing, future research on this compound will be guided by the principles of green chemistry. The goal is to develop synthetic routes that are more environmentally benign, efficient, and cost-effective.

Key areas of exploration include:

Solvent-Free Reactions: Performing the synthesis under thermal, solvent-free conditions to eliminate the use of volatile and often hazardous organic solvents. acs.orgsciepub.com

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. irjmets.comwjbphs.com

Reusable Catalysts: Employing heterogeneous or reusable homogeneous catalysts, such as ionic liquids or nanoparticle-based catalysts, can improve atom economy and simplify product purification. sciepub.comirjmets.com Research into the synthesis of related 2,4,5-trisubstituted imidazoles has shown success using catalysts like diethyl ammonium (B1175870) hydrogen phosphate (B84403) and copper oxide nanoparticles. sciepub.comirjmets.com

One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple starting materials are combined in a single reaction vessel to form the final product without isolating intermediates. This approach is highly efficient and reduces waste. sciepub.com

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of modern chemical science. wjbphs.com

Q & A

Q. What are the optimal synthetic routes for 2-(8-Quinolylazo)-4,5-diphenylimidazole, and how do reaction conditions influence yield?

Methodological Answer:

  • Reagent Selection : Use substituted benzaldehydes and triazole derivatives as precursors, with glacial acetic acid as a catalyst in ethanol under reflux (4+ hours) .
  • Solvent Optimization : DMSO and ethanol are common solvents, but yield (e.g., 65% in ) may vary with polarity and temperature.
  • Purification : Crystallization with water-ethanol mixtures is effective for isolating light-yellow powders .
  • Design of Experiments (DoE) : Apply factorial design to test variables like molar ratios, temperature, and reaction time systematically .

Q. How can spectroscopic and chromatographic techniques characterize this compound’s structure and purity?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm the azo-quinoline chromophore via absorbance peaks in the visible range (400–600 nm).
  • NMR : Use 1^1H and 13^13C NMR to verify imidazole and quinoline substituents, comparing shifts to analogs like imidazo[4,5-f]quinoxaline derivatives .
  • HPLC-MS : Assess purity and detect byproducts; ESI-MS can confirm molecular ion peaks (e.g., [M+H]+^+).

Q. What safety protocols are essential for handling azo-imidazole derivatives in the lab?

Methodological Answer:

  • Hazard Mitigation : Follow chemical hygiene plans (e.g., 100% safety exam compliance per ) and use fume hoods for volatile intermediates.
  • First-Aid Measures : For inhalation exposure, ensure fresh air and medical monitoring, as outlined for structurally similar azido-imidazoles .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict redox behavior and azo-group stability.
  • Molecular Dynamics : Simulate solvent interactions to refine synthetic conditions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological testing .

Q. What experimental strategies resolve contradictions in reported biological activity data for azo-imidazole analogs?

Methodological Answer:

  • Meta-Analysis : Compare datasets from heterogeneous assays (e.g., cytotoxicity vs. antimicrobial) using standardized protocols (e.g., MIC values).
  • Control Variables : Replicate studies under identical conditions (solvent, cell lines, incubation time) to isolate discrepancies .
  • Statistical Validation : Use ANOVA to assess significance of conflicting results .

Q. How can heterogeneous catalysis improve the scalability of azo-imidazole synthesis while minimizing waste?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuO) for coupling reactions, monitoring turnover frequency.
  • Green Chemistry Metrics : Calculate E-factors and atom economy; solvent-free or aqueous conditions reduce environmental impact .

Q. What role do substituents (e.g., phenyl, quinolyl) play in modulating the compound’s photophysical properties?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 2,6,8-triaryl derivatives per ) and compare fluorescence quantum yields.
  • Time-Resolved Spectroscopy : Measure excited-state lifetimes to assess substituent effects on charge transfer .

Key Considerations for Researchers

  • Experimental Design : Prioritize factorial or response surface methodologies to minimize trial numbers while capturing nonlinear variable interactions .
  • Data Integrity : Use encrypted chemical software for simulation and data storage to prevent breaches .
  • Interdisciplinary Collaboration : Integrate chemical engineering (CRDC subclass RDF2050112) and materials science (RDF206) frameworks for reactor design and process optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.